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molecular formula C11H10Cl2N2 B8340672 4,6-Dichloro-2-propylquinazoline

4,6-Dichloro-2-propylquinazoline

Cat. No. B8340672
M. Wt: 241.11 g/mol
InChI Key: WGIWSRQVAGVDPH-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

6-Chloro-2-propyl-quinazolin-4-ol (810 mg, 3.64 mmol, 1 eq.), phosphorous oxychloride (3.30 mL, 35.1 mmol, 9.64 eq.) and triethylamine (1.63 mL, 11.7 mmol, 3.21 eq.) were refluxed for 2 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated sodium bicarbonate, 1× with brine. Dried and stripped in vacuo to give an amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 510 mg of off-white solids as product. The product was used immediately in Example 121 Part D.
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH2:13][CH3:14])[N:6]=[C:5]2O.P(Cl)(Cl)([Cl:18])=O.C(N(CC)CC)C>C(Cl)Cl>[Cl:18][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[C:7]([CH2:12][CH2:13][CH3:14])[N:6]=1

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC(=NC2=CC1)CCC)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed 3× with saturated sodium bicarbonate, 1× with brine
CUSTOM
Type
CUSTOM
Details
Dried
CUSTOM
Type
CUSTOM
Details
to give an amber oil
CUSTOM
Type
CUSTOM
Details
Purified over silica gel in 9:1 Hexanes/EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=C(C=C12)Cl)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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